molecular formula C24H21ClN2O3S B6585730 3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine CAS No. 1251673-35-4

3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine

Cat. No. B6585730
CAS RN: 1251673-35-4
M. Wt: 453.0 g/mol
InChI Key: FQAGYXDSOYISLG-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine, or CBQ-MPA, is a novel compound that has recently been studied for its potential applications in scientific research. CBQ-MPA is a derivative of quinoline, a heterocyclic aromatic compound found in many natural products, and has been used as a synthetic intermediate in the production of a variety of compounds. CBQ-MPA has been studied for its potential applications in research due to its unique structure and properties.

Mechanism of Action

CBQ-MPA acts as a competitive inhibitor of acetylcholinesterase, blocking the enzyme’s active site and preventing it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can have a variety of physiological effects, including increased alertness, improved memory and learning, and increased muscle strength.
Biochemical and Physiological Effects
CBQ-MPA has been studied for its potential effects on the biochemical and physiological processes of the body. In animal studies, CBQ-MPA has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function and memory. Additionally, CBQ-MPA has been shown to increase muscle strength, with studies showing that it can improve muscle strength in both healthy and injured animals.

Advantages and Limitations for Lab Experiments

CBQ-MPA has several advantages and limitations for use in laboratory experiments. The compound is relatively stable and easy to synthesize, making it ideal for use in a variety of laboratory experiments. Additionally, the compound is non-toxic, making it safe to use in experiments involving live cells. However, the compound is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.

Future Directions

There are several potential future directions for the use of CBQ-MPA in scientific research. The compound could be used to study the effects of acetylcholine on the brain, as well as its potential therapeutic effects on neurological disorders, such as Alzheimer’s disease. Additionally, CBQ-MPA could be used to study the effects of acetylcholine on muscle strength and endurance, as well as its potential therapeutic effects on muscle-related conditions, such as muscular dystrophy. Finally, CBQ-MPA could be used to study the effects of acetylcholine on other physiological processes, such as heart rate, blood pressure, and respiration.

Synthesis Methods

CBQ-MPA is synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with a 3,4-dimethylphenyl amine in the presence of a base. The reaction is then followed by an oxidation step with aqueous hydrogen peroxide and an acid catalyst. The resulting product is then purified using column chromatography.

Scientific Research Applications

CBQ-MPA has been studied for its potential applications in scientific research. It has been used as a substrate in enzyme assays to study the activity of a variety of enzymes, including cytochrome P450 enzymes and monoamine oxidase. CBQ-MPA has also been used as a fluorescent probe to monitor the activity of enzymes in live cells. Additionally, CBQ-MPA has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3S/c1-15-4-7-18(12-16(15)2)27-24-21-13-19(30-3)8-11-22(21)26-14-23(24)31(28,29)20-9-5-17(25)6-10-20/h4-14H,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAGYXDSOYISLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine

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